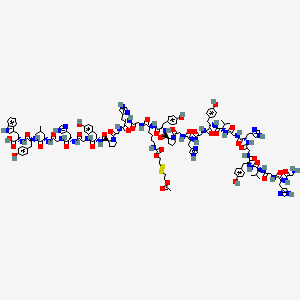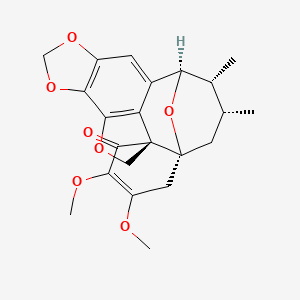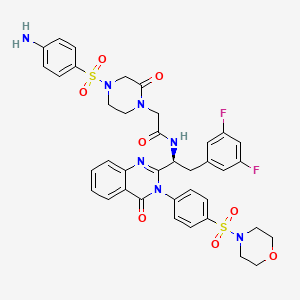
Cy7 tyramide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cy7 tyramide is a compound that contains the Cy7 fluorophore, which is a near-infrared (NIR) fluorescent dye. This compound is widely used in tyramide signal amplification (TSA) techniques, which are employed to enhance the sensitivity of various assays, including immunohistochemistry and in situ hybridization . The NIR excitation and emission properties of this compound make it an ideal choice for applications where common tyramides may interfere due to the inherent fluorescence of tissues or other samples .
准备方法
Synthetic Routes and Reaction Conditions
The preparation of Cy7 tyramide involves the synthesis of the Cy7 fluorophore, followed by its conjugation with tyramide. The Cy7 fluorophore is typically synthesized through a series of organic reactions, including condensation and cyclization reactions. The final step involves the conjugation of the Cy7 fluorophore with tyramide under mild conditions to preserve the integrity of the fluorophore .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is scaled up to meet commercial demands. The process involves stringent quality control measures to ensure the purity and consistency of the product. The compound is typically stored at low temperatures to prevent degradation and maintain its fluorescence properties .
化学反应分析
Types of Reactions
Cy7 tyramide undergoes several types of chemical reactions, including:
Substitution: The oxidized tyramide can covalently bind to tyrosine residues on proteins, facilitating signal amplification.
Common Reagents and Conditions
Hydrogen Peroxide: Used as an oxidizing agent in the presence of HRP.
HRP: Catalyzes the oxidation of this compound.
Buffers: Tris buffer at pH 7.4 is commonly used to maintain optimal reaction conditions.
Major Products Formed
The major product formed from the oxidation of this compound is a highly reactive free radical that covalently binds to tyrosine residues on proteins, enhancing the signal in various assays .
科学研究应用
Cy7 tyramide is extensively used in scientific research due to its unique properties:
Immunohistochemistry: Enhances the sensitivity of antibody-based detection methods, allowing for the visualization of low-abundance targets.
In Situ Hybridization: Used to detect specific nucleic acid sequences with high sensitivity.
Multiplex Assays: Enables the simultaneous detection of multiple targets in a single sample.
Medical Diagnostics: Applied in diagnostic assays to improve the detection of biomarkers.
Biological Research: Used in studies involving protein-protein interactions, cellular localization, and signal transduction pathways.
作用机制
Cy7 tyramide exerts its effects through the following mechanism:
Oxidation by HRP: In the presence of hydrogen peroxide, HRP catalyzes the oxidation of this compound to form a highly reactive free radical.
Covalent Binding: The oxidized tyramide covalently binds to tyrosine residues on proteins, resulting in signal amplification.
Fluorescence Detection: The Cy7 fluorophore emits NIR fluorescence, which can be detected using standard Cy7 filter sets.
相似化合物的比较
Cy7 tyramide is unique due to its NIR fluorescence properties, which reduce interference from the inherent fluorescence of tissues. Similar compounds include:
Cy3 tyramide: Emits in the visible range and is used for applications requiring different excitation and emission wavelengths.
Cy5 tyramide: Another NIR fluorophore but with different excitation and emission properties compared to Cy7.
Fluorescein tyramide: Emits in the visible range and is commonly used in various fluorescence-based assays.
This compound stands out due to its superior performance in applications requiring minimal background interference and high sensitivity .
属性
分子式 |
C49H66N4O8S2 |
|---|---|
分子量 |
903.2 g/mol |
IUPAC 名称 |
(2E)-1-ethyl-2-[(2E,4E,6E)-7-[1-[6-[2-(4-hydroxyphenyl)ethylamino]-6-oxohexyl]-3,3-dimethyl-5-sulfonatoindol-1-ium-2-yl]hepta-2,4,6-trienylidene]-3,3-dimethylindole-5-sulfonate;triethylazanium |
InChI |
InChI=1S/C43H51N3O8S2.C6H15N/c1-6-45-37-24-22-33(55(49,50)51)29-35(37)42(2,3)39(45)15-11-8-7-9-12-16-40-43(4,5)36-30-34(56(52,53)54)23-25-38(36)46(40)28-14-10-13-17-41(48)44-27-26-31-18-20-32(47)21-19-31;1-4-7(5-2)6-3/h7-9,11-12,15-16,18-25,29-30H,6,10,13-14,17,26-28H2,1-5H3,(H3-,44,47,48,49,50,51,52,53,54);4-6H2,1-3H3 |
InChI 键 |
PKVPZSGTNHZHDH-UHFFFAOYSA-N |
手性 SMILES |
CCN\1C2=C(C=C(C=C2)S(=O)(=O)[O-])C(/C1=C\C=C\C=C\C=C\C3=[N+](C4=C(C3(C)C)C=C(C=C4)S(=O)(=O)[O-])CCCCCC(=O)NCCC5=CC=C(C=C5)O)(C)C.CC[NH+](CC)CC |
规范 SMILES |
CCN1C2=C(C=C(C=C2)S(=O)(=O)[O-])C(C1=CC=CC=CC=CC3=[N+](C4=C(C3(C)C)C=C(C=C4)S(=O)(=O)[O-])CCCCCC(=O)NCCC5=CC=C(C=C5)O)(C)C.CC[NH+](CC)CC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![2-[Hydroxy-[6-[3-(trifluoromethyl)phenoxy]pyridin-3-yl]methylidene]cyclohexane-1,3-dione](/img/structure/B12368804.png)


![(2R,3R,4S,5S,6R)-2-[[(1S,2S,3S)-3,7-dihydroxy-1-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-6-methoxy-2,4-dihydro-1H-naphthalen-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12368825.png)
![[2-[6-(acetyloxymethyl)-4-[6-(acetyloxymethyl)-3,5-dihydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5-[(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]oxy-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]oxy-4-hydroxy-5-(hydroxymethyl)-2-[[(Z)-3-(4-hydroxyphenyl)prop-2-enoyl]oxymethyl]oxolan-3-yl] benzoate](/img/structure/B12368830.png)





